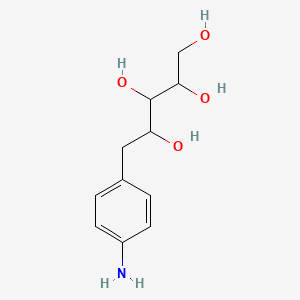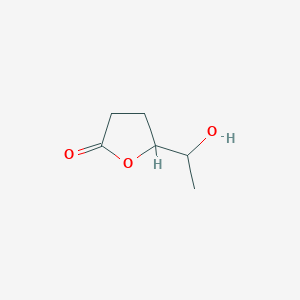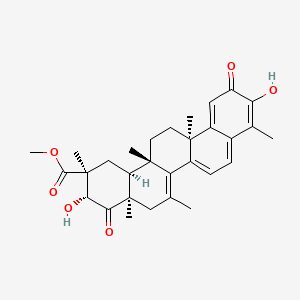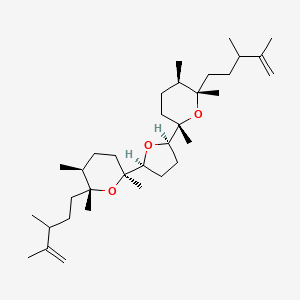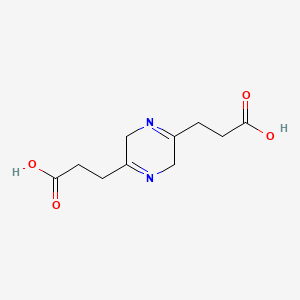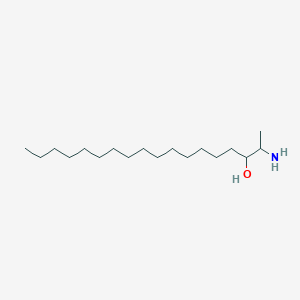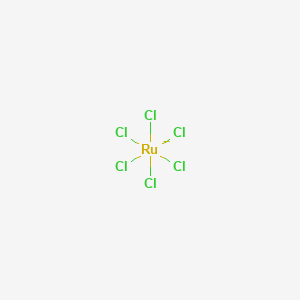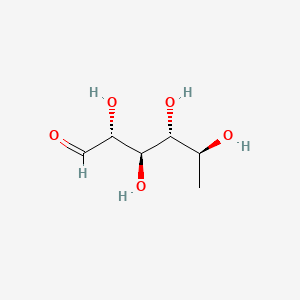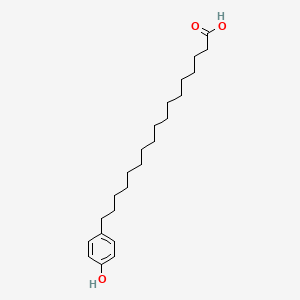
17-(4-Hydroxyphenyl)heptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(4-hydroxyphenyl)heptadecanoic acid is a monocarboxylic acid that is heptadecanoic acid in which one of the terminal methyl hydrogens is replaced by a 4-hydroxyphenyl group. It is a monocarboxylic acid and a member of phenols. It is a conjugate acid of a 17-(4-hydroxyphenyl)heptadecanoate.
Wissenschaftliche Forschungsanwendungen
Medical Imaging and Radiopharmaceuticals
17-(4-Hydroxyphenyl)heptadecanoic acid has been studied for its applications in medical imaging, particularly in the synthesis of radioiodinated and fluorinated fatty acids for use in diagnostic imaging. These compounds have been explored for their potential in evaluating myocardial fatty acid metabolism, heart function, and other organ functions. Notable studies in this area include:
- Carrier-Free Synthesis for Clinical Use : Mertens et al. (1984) developed a method for the fast, low-temperature ultrasonic synthesis of carrier-free 17-I-123-heptadecanoic acid, which is used in clinical settings for heart and liver scintigraphy (Mertens, Vanryckeghem, Bossuyt, Winkel, & VandenDriessche, 1984).
- PET Radiotracer Development : Kim et al. (2009) synthesized a PET radiotracer for the evaluation of fatty acid metabolism using 17-[4-(2-[(18)F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid (Kim, Choe, Choi, Choi, Lee, & Kim, 2009).
- Imaging Agent Synthesis and Evaluation : Goodman, Kirsch, & Knapp (1984) explored radioiodinated terminal-substituted 5-iodo-(2-thienyl) fatty acids as new myocardial imaging agents, including 17-(2-thienyl)heptadecanoic acid (Goodman, Kirsch, & Knapp, 1984).
Fatty Acid Metabolism and Biosynthesis
Research has also delved into the metabolic pathways and biosynthesis of odd-numbered fatty acids, including heptadecanoic acid. This includes:
- Biomarkers of Dairy Fat : Lankinen & Schwab (2015) discussed odd-chain fatty acids like heptadecanoic acid as biomarkers for dairy fat intake, exploring their association with dietary habits and potential metabolic implications (Lankinen & Schwab, 2015).
- Yeast Biosynthesis of Odd-Numbered Fatty Acids : Řezanka, Kolouchová, & Sigler (2015) investigated the precursor-directed biosynthesis of positional isomers of heptadecanoic acid by various yeasts, which has implications for their pharmacological properties (Řezanka, Kolouchová, & Sigler, 2015).
Eigenschaften
Molekularformel |
C23H38O3 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
17-(4-hydroxyphenyl)heptadecanoic acid |
InChI |
InChI=1S/C23H38O3/c24-22-19-17-21(18-20-22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23(25)26/h17-20,24H,1-16H2,(H,25,26) |
InChI-Schlüssel |
KGNHPHVILCBASG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCCCCCCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




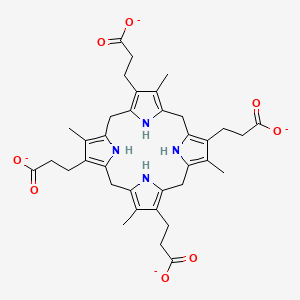
![N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine](/img/structure/B1259389.png)
![8-methyl-7H-benzo[a]pyrene-7,8-diol](/img/structure/B1259390.png)
